![molecular formula C11H18ClNO2 B2885310 Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride CAS No. 2087-33-4](/img/structure/B2885310.png)
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a chemical compound with the CAS Number: 2087-35-6 . It has a molecular weight of 217.7 and is typically in solid form . It is used for pharmaceutical testing .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-methoxyphenoxy)-N-methylethanamine hydrochloride . The InChI code is 1S/C10H15NO2.ClH/c1-11-7-8-13-10-6-4-3-5-9 (10)12-2;/h3-6,11H,7-8H2,1-2H3;1H .Physical And Chemical Properties Analysis
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a solid .Applications De Recherche Scientifique
Environmental Impact and Degradation
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride's environmental impact, particularly concerning endocrine-disrupting effects, has been extensively studied. Cummings (1997) highlights the potential hazards of chemicals with estrogenic activity, like Methoxychlor, to development and reproduction, providing a basis for understanding the environmental persistence and bioactivity of related compounds (Cummings, 1997). Additionally, Ying, Williams, and Kookana (2002) review the environmental fate of alkylphenol ethoxylates, derivatives similar in structure and activity to Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, outlining their persistence and bioaccumulation potential (Ying, Williams, & Kookana, 2002).
Pharmacokinetics and Metabolic Pathways
Understanding the metabolic fate and pharmacokinetics of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is crucial for assessing its therapeutic potential and environmental impact. Breyer-Pfaff (2004) provides insights into the oxidative metabolism of Amitriptyline, a compound with a similar ethylamine structure, highlighting the complexity of metabolic pathways that could apply to Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride as well (Breyer-Pfaff, 2004).
Bioavailability and Bioefficacy of Phenolic Compounds
The bioavailability and bioefficacy of phenolic compounds, including derivatives of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, are significant in understanding their biological activities and potential health benefits. Manach et al. (2005) review the bioavailability of polyphenols, providing a framework for assessing how Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and its derivatives might be absorbed, metabolized, and exert effects in biological systems (Manach, Williamson, Morand, Scalbert, & Rémesy, 2005).
Antioxidant Properties and Applications
The antioxidant properties of phenolic compounds are well-documented, with implications for reducing oxidative stress and preventing chronic diseases. Huang, Ou, and Prior (2005) discuss the chemical principles behind antioxidant capacity assays, which could be relevant for evaluating the antioxidant potential of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride derivatives in scientific research and their applications in health and disease management (Huang, Ou, & Prior, 2005).
Toxicological Effects and Safety Evaluations
The toxicological effects of chemical compounds, including Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, are crucial for understanding their safety and environmental impact. Engelhardt (2016) reviews the renal toxicopathology of antisense oligonucleotides, including those with modifications that might relate to Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, providing insights into potential nephrotoxicity and safety profiles (Engelhardt, 2016).
Mécanisme D'action
Mode of Action
It is known that the compound contains an amine group, which can interact with various biological targets such as receptors or enzymes .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving amine or phenolic compounds .
Pharmacokinetics
The presence of the amine group and the hydrochloride salt form suggest that the compound may be well-absorbed and distributed in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules can influence the action, efficacy, and stability of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. Specific studies on these aspects are currently lacking .
Propriétés
IUPAC Name |
N-ethyl-2-(2-methoxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-12-8-9-14-11-7-5-4-6-10(11)13-2;/h4-7,12H,3,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWJPICYKNVBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


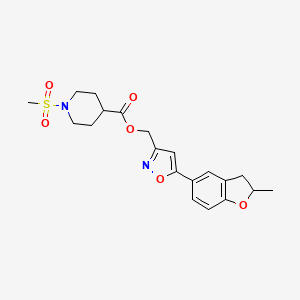

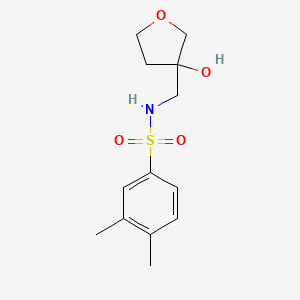
![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)

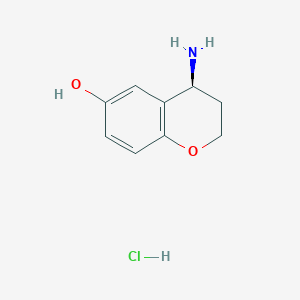
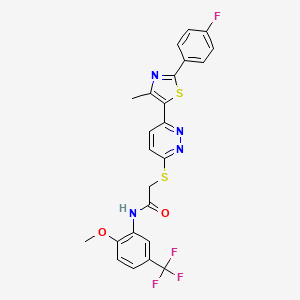
![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2885243.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)
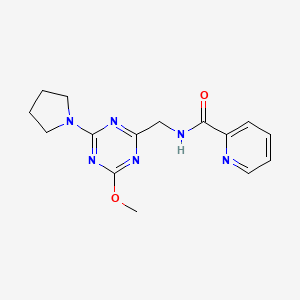
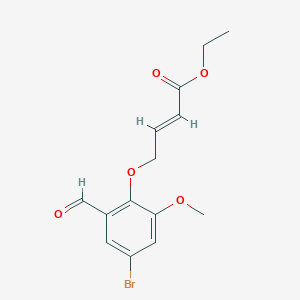
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2885248.png)
![Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2885250.png)